Regioisomeric Positional Differentiation: 7-Substituted vs. 6-Substituted Tetrahydroquinoline Core
The target compound carries the 2-methylpropanamide group at the 7-position (para to the aniline nitrogen of the tetrahydroquinoline ring), whereas its closest commercially available regioisomer, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropanamide (CAS 487018-75-7), bears the identical amide at the 6-position (meta to the aniline nitrogen) . This single-atom positional shift alters the vector of the H-bond donor (NH) and the electron density distribution on the aromatic ring, which in the tetrahydroquinoline class has been shown to differentiate NF-κB transcriptional inhibitory activity by >10-fold between closely related analogs [1]. The 7-substituted scaffold places the amide NH in a geometry that is directly conjugated with the N-benzoyl carbonyl through the aromatic π-system, a feature that is absent in the 6-substituted regioisomer and that may influence target engagement and metabolic soft-spot accessibility.
| Evidence Dimension | Regioisomeric position of 2-methylpropanamide substituent on tetrahydroquinoline core |
|---|---|
| Target Compound Data | 7-position substitution (para to aniline nitrogen); topological polar surface area (tPSA) = 38.9 Ų |
| Comparator Or Baseline | N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropanamide (CAS 487018-75-7): 6-position substitution (meta to aniline nitrogen); tPSA not publicly reported |
| Quantified Difference | Positional isomerism; tPSA of target compound is 38.9 Ų (comparator tPSA expected to be equivalent, but spatial orientation of H-bond donor/acceptor pharmacophore differs). Regioisomeric analogs in the tetrahydroquinoline NF-κB inhibitor series differ in potency by >10-fold (class-level SAR) [1]. |
| Conditions | Structural comparison based on ChemDiv catalog data and Chemenu product listing ; class-level SAR from ACS Med. Chem. Lett. 2016 and Int. Immunopharmacol. 2020 [1]. |
Why This Matters
Regioisomeric differentiation determines the pharmacophoric orientation of the key H-bond donor, directly impacting target binding and selectivity; procurement of the incorrect regioisomer risks loss of biological activity.
- [1] Jo, H.; Choi, M.; Vummenthala, A.; Lee, K. T.; Lee, K. T.; Lee, J.; Jun, H. O.; Kwon, Y.; Kim, H. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. ACS Med. Chem. Lett. 2016, 7 (4), 385–390. DOI: 10.1021/acsmedchemlett.6b00004. View Source
